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Compound of Interest

Compound Name: 2-Chloro-1-dodecene

CAS No.: 93342-75-7

Cat. No.: B1610641

Get Quote

Executive Summary
2-Chloro-1-dodecene is a specialized functionalized alkene characterized by a long lipophilic

dodecyl chain and a reactive vinyl chloride motif.[1] Unlike its non-halogenated analogue (1-

dodecene), the introduction of the chlorine atom at the 2-position creates a distinct dipole

vector without significantly compromising the molecule's overall hydrophobicity.[1]

Key Physicochemical Insight: The molecule exhibits a "Grease-Like" solubility profile.[1] The

entropic penalty of solvating the C12 chain in aqueous media is thermodynamically prohibitive.

Consequently, this compound is strictly hydrophobic, showing high affinity for non-polar and

moderately polar organic solvents, while being effectively immiscible in water.[2]

Molecular Architecture & Solvation
Thermodynamics[2]
To understand the solubility behavior of 2-Chloro-1-dodecene, one must analyze the

competition between its two structural domains:
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The Hydrophobic Tail (C3-C12): A long aliphatic chain that relies solely on London Dispersion

Forces (Van der Waals).[1] This region drives the molecule's high LogP (Partition

Coefficient), estimated at ~6.3 – 6.8.[2]

The Vinyl Chloride Head (C1-C2): The

hybridized carbons and the chlorine atom introduce a permanent dipole and a site for

-electron interactions.[1] While this increases polarizability compared to 1-dodecene, it is
insufficient to overcome the hydrophobicity of the tail.

Solvation Mechanism Diagram
The following diagram illustrates the thermodynamic rationale behind solvent compatibility.
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Figure 1: Solvation thermodynamics showing the entropic barrier to aqueous solubility versus

the enthalpic favorability of organic solvation.[1]

Solubility Profile: Solvent Selection Guide
The following data categorizes solvent suitability for synthesis, extraction, and formulation.

Data is derived from Structure-Property Relationships (SPR) of analogous long-chain

haloalkenes.[1]

Table 1: Predicted Solubility Matrix
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Solvent Class
Representative
Solvent

Solubility Rating
Mechanistic
Rationale

Aqueous Water Insoluble (< 0.1 mg/L)

High energy cost to

disrupt water's H-bond

network (cavitation

energy).[1]

Non-Polar n-Hexane, Heptane Miscible

"Like dissolves like."

[1][2] Excellent

dispersion force

matching with the C12

tail.

Aromatic Toluene, Benzene Miscible

-interactions from the

solvent stabilize the

vinyl chloride head;

aliphatic tail solvates

freely.

Chlorinated
Dichloromethane

(DCM)
Miscible

Ideal solvent.[1]

Matches both the

polarity of the head

group and the

lipophilicity of the tail.

Polar Aprotic THF, Ethyl Acetate High

Good solubility due to

dipole-dipole

interactions, though

less

thermodynamically

perfect than alkanes.

[2]

Polar Protic Methanol, Ethanol Low / Moderate Solubility decreases

as alcohol chain

length decreases.[2]

Methanol may cause
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phase separation at

low temps.

Critical Note for Process Chemists: When performing liquid-liquid extractions, 2-Chloro-1-
dodecene will partition exclusively into the organic layer.[1][2] If using Methanol/Water

mixtures, the compound may "oil out" if the water content exceeds ~10-15%.

Experimental Protocol: Determination of Saturation
Solubility
As a Senior Scientist, I recommend against visual determination for this compound due to its

potential to form micro-emulsions that mimic solubility.[2] The following protocol uses HPLC for

rigorous quantification.

Protocol: Saturation Shake-Flask Method (HPLC-UV)[1]
[2]
Objective: Determine the exact solubility limit in a specific solvent system (e.g., Ethanol/Water

mixtures).

Reagents:

Analyte: 2-Chloro-1-dodecene (>97% purity).[1]

Solvent: Target solvent (e.g., Methanol).[2]

Standard: n-Dodecane (internal standard if using GC) or external calibration curve.

Workflow Diagram:
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Figure 2: Step-by-step workflow for determining saturation solubility limits.

Detailed Steps:

Preparation: Add 2-Chloro-1-dodecene dropwise to 10 mL of the target solvent until a

persistent oil droplet or turbidity is observed.[1]

Equilibration: Seal the vial and shake at a controlled temperature (25°C) for 24 hours. This

ensures the solvent is thermodynamically saturated.

Filtration:Crucial Step. Do not simply decant. Use a hydrophobic 0.2 µm PTFE syringe filter.

Hydrophilic filters (nylon) may clog or adsorb the compound.

Analysis:
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Technique: GC-FID is preferred over HPLC due to the lack of a strong UV chromophore

(only weak absorption at <210 nm).[1]

Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]

Calculation: Compare peak area against a pre-calibrated linear regression curve of 2-
Chloro-1-dodecene in pure Hexane.

Applications & Implications
Synthesis & Functionalization
2-Chloro-1-dodecene acts as a "masked" alkyne or a vinyl cation precursor.[1]

Dehydrohalogenation: Treatment with strong bases (e.g., NaNH2, KOtBu) eliminates HCl to

generate 1-dodecyne, a valuable terminal alkyne for Click Chemistry.[2]

Cross-Coupling: The vinyl chloride moiety can undergo transition-metal catalyzed cross-

coupling (Kumada or Suzuki-Miyaura variants) to extend the carbon skeleton, though

reactivity is lower than the corresponding bromide or iodide.[1]

Formulation Science
In drug delivery or agrochemical formulations, this molecule serves as a lipophilic linker.[2] Its

insolubility in water makes it an excellent candidate for:

Self-Emulsifying Drug Delivery Systems (SEDDS): It can be dissolved in oil phases (Miglyol,

Oleic acid) to carry hydrophobic payloads.[1]

Phase Transfer Catalysis: In biphasic reactions, it remains strictly in the organic phase,

requiring a phase transfer catalyst (e.g., TBAB) to react with aqueous nucleophiles.[2]

Safety & Handling (E-E-A-T)
Halogenated Waste: Unlike simple alkanes, this compound must be segregated into

halogenated organic waste streams.[2] Do not mix with general organic solvents during

disposal to prevent regulatory non-compliance.
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Volatility: While the boiling point is high (>200°C estimated), aerosols can be irritating.

Handle in a fume hood.

Material Compatibility: It will swell or dissolve latex and standard rubber.[1] Use Nitrile or

Viton gloves and gaskets.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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